N-[4-Chloro-2-fluoro-5-(pentyloxy)phenyl]piperidine-1-carboxamide
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Overview
Description
N-[4-Chloro-2-fluoro-5-(pentyloxy)phenyl]piperidine-1-carboxamide is a chemical compound with a molecular mass of 3428366
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-2-fluoro-5-(pentyloxy)phenyl]piperidine-1-carboxamide typically involves the reaction of 4-chloro-2-fluoro-5-(pentyloxy)aniline with piperidine-1-carboxylic acid chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-Chloro-2-fluoro-5-(pentyloxy)phenyl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-Chloro-2-fluoro-5-(pentyloxy)phenyl]piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-Chloro-2-fluoro-5-(methoxy)phenyl]piperidine-1-carboxamide
- N-[4-Chloro-2-fluoro-5-(ethoxy)phenyl]piperidine-1-carboxamide
- N-[4-Chloro-2-fluoro-5-(butoxy)phenyl]piperidine-1-carboxamide
Uniqueness
N-[4-Chloro-2-fluoro-5-(pentyloxy)phenyl]piperidine-1-carboxamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the pentyloxy group may impart distinct properties compared to other similar compounds with different alkoxy groups.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
89915-71-9 |
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Molecular Formula |
C17H24ClFN2O2 |
Molecular Weight |
342.8 g/mol |
IUPAC Name |
N-(4-chloro-2-fluoro-5-pentoxyphenyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C17H24ClFN2O2/c1-2-3-7-10-23-16-12-15(14(19)11-13(16)18)20-17(22)21-8-5-4-6-9-21/h11-12H,2-10H2,1H3,(H,20,22) |
InChI Key |
SBKGEWDEOJVXEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C(=C1)NC(=O)N2CCCCC2)F)Cl |
Origin of Product |
United States |
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